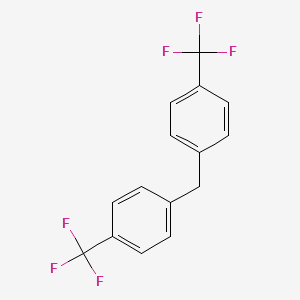

4,4'-Bis(trifluoromethyl)diphenylmethane

Description

Significance and Research Context of Fluorinated Diphenylmethane (B89790) Derivatives

Fluorinated diphenylmethane derivatives represent a critical class of compounds in modern organic and materials chemistry. The strategic introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into the diphenylmethane framework can dramatically influence the properties of the resulting molecules and the materials derived from them. The strong electron-withdrawing nature of the trifluoromethyl group can impact chemical reactivity, enhance thermal and oxidative stability, and lower the dielectric constant of polymers incorporating these units. This makes fluorinated diphenylmethane derivatives, including 4,4'-Bis(trifluoromethyl)diphenylmethane, highly sought after for applications in electronics, aerospace, and other high-technology sectors where materials with superior performance are essential. Research in this area focuses on synthesizing new derivatives and understanding the structure-property relationships to design materials with tailored functionalities.

Historical Perspective of Fluorine Chemistry and its Impact on Organic Synthesis

The field of fluorine chemistry has a rich history, evolving from early, challenging work with highly reactive elemental fluorine to the sophisticated and controlled fluorination methods used today. The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, have driven the development of organofluorine compounds for a wide range of applications. nsf.gov Initially, the extreme reactivity and toxicity of fluorinating agents posed significant hurdles for chemists. However, the development of milder and more selective fluorinating reagents has revolutionized organic synthesis, allowing for the precise incorporation of fluorine and fluorinated groups into complex molecules. This progress has been instrumental in the synthesis of compounds like this compound, which leverages the unique characteristics of the trifluoromethyl group to create materials with exceptional properties. The ability to introduce trifluoromethyl groups has had a profound impact on various fields, including pharmaceuticals and materials science, by enabling the fine-tuning of molecular properties. nasu-periodicals.org.uanih.gov

Current Research Landscape and Future Trajectories for this compound

Current research involving this compound is heavily concentrated on its application as a monomer in the synthesis of advanced polymers, particularly polyimides. Scientists are exploring how the incorporation of this fluorinated building block influences the final properties of the polymers. Studies have shown that polyimides derived from diamines containing the this compound moiety exhibit excellent thermal stability, good solubility in organic solvents, high optical transparency, and low dielectric constants. researchgate.netresearchgate.net

Future research is expected to expand into other areas of materials science. The unique combination of properties imparted by the trifluoromethyl groups suggests potential applications in the development of other high-performance materials such as specialty coatings, advanced composites, and materials for optical and electronic devices. ucm.esfrontiersin.org Furthermore, there is ongoing interest in developing more efficient and sustainable synthetic routes to this compound and other fluorinated monomers.

Interdisciplinary Relevance in Materials Science, Organic Chemistry, and Emerging Technologies

The significance of this compound extends across multiple scientific disciplines. In materials science , it serves as a crucial component for creating high-performance polymers with enhanced thermal, mechanical, and electrical properties. sarchemlabs.com The resulting materials are candidates for use in demanding environments, such as in the aerospace and electronics industries. researchgate.net

In organic chemistry , the synthesis of this compound and its derivatives presents interesting challenges and opportunities for developing new synthetic methodologies, particularly in the area of selective fluorination and Friedel-Crafts chemistry. nih.gov The study of its reactivity and the influence of the trifluoromethyl groups on the diphenylmethane core contributes to a deeper understanding of structure-property relationships in organofluorine compounds.

In the realm of emerging technologies , materials derived from this compound are being explored for their potential in advanced applications. For instance, fluorinated polymers with low dielectric constants are highly desirable for use in microelectronics to reduce signal delay and power consumption. researchgate.net Their high thermal stability and optical transparency also make them suitable for applications in flexible displays and other optoelectronic devices. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6/c16-14(17,18)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(19,20)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHKYTBGLYTLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535632 | |

| Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887268-07-7, 87901-60-8 | |

| Record name | 1,1′-Methylenebis[4-(trifluoromethyl)benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis[4-(trifluoromethyl)benzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4,4'-Bis(trifluoromethyl)diphenylmethane

The traditional synthesis of diphenylmethane (B89790) and its derivatives often relies on well-established reaction mechanisms, which have been adapted for the introduction of trifluoromethyl groups.

Electrophilic Aromatic Substitution Approaches

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution for the formation of diarylmethanes. google.comquora.com One common approach involves the reaction of an aromatic compound with a suitable electrophile in the presence of a Lewis acid catalyst. For the synthesis of this compound, a plausible route is the reaction of (trifluoromethyl)benzene with a methylene (B1212753) source, such as formaldehyde (B43269) or a chloromethylating agent, under acidic catalysis. The trifluoromethyl group is strongly deactivating and a meta-director, which can make direct Friedel-Crafts alkylation challenging. quora.com

An alternative and often more successful strategy involves a two-step process: the Friedel-Crafts acylation to form a benzophenone (B1666685) intermediate, followed by reduction. For instance, 4,4'-bis(trifluoromethyl)benzophenone can be synthesized via the Friedel-Crafts acylation of (trifluoromethyl)benzene with phosgene (B1210022) or a phosgene equivalent, or by the dimerization of 4-(trifluoromethyl)benzoyl chloride. This ketone is then reduced to the target diphenylmethane. Common reducing agents for this transformation include sodium borohydride (B1222165) in conjunction with a strong acid like trifluoroacetic acid, or triethylsilane with a Lewis acid such as aluminum chloride. tandfonline.comresearchgate.net

A general representation of the reduction of a substituted benzophenone to a diphenylmethane is shown below:

General Reaction: Reduction of Benzophenone to Diphenylmethane| Reactant | Reagents | Product |

|---|---|---|

| 4,4'-Disubstituted Benzophenone | 1. NaBH4 2. CF3COOH | 4,4'-Disubstituted Diphenylmethane |

This table illustrates a common reduction method for benzophenones.

Coupling Reactions and Precursor Functionalization

Coupling reactions provide a powerful alternative for constructing the diphenylmethane skeleton, particularly when direct electrophilic substitution is inefficient. These methods typically involve the coupling of two pre-functionalized aromatic rings.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A potential pathway to this compound could involve the palladium-catalyzed coupling of 4-(trifluoromethyl)phenylboronic acid with a benzyl (B1604629) halide, such as 4-(trifluoromethyl)benzyl chloride. google.comacs.org

Another relevant coupling reaction is the Ullmann reaction , which traditionally involves the copper-catalyzed coupling of two aryl halides. While less common for the direct synthesis of diphenylmethanes, modifications of this reaction can be employed to form biaryl linkages.

A more direct approach involves the coupling of a benzyl halide with an organometallic reagent. For example, the reaction of 4-(trifluoromethyl)benzyl chloride with a Grignard reagent derived from 4-bromobenzotrifluoride (B150022) in the presence of a suitable catalyst could yield the target molecule.

Specific Conditions and Catalysis in Fluoromethylation of Diphenylmethane Systems

The introduction of trifluoromethyl groups onto a pre-existing diphenylmethane scaffold is another synthetic avenue. This typically involves electrophilic trifluoromethylating reagents. However, due to the deactivating nature of the two phenyl rings, direct fluoromethylation of diphenylmethane is challenging and often results in low yields or requires harsh reaction conditions. The development of more potent and selective trifluoromethylating agents is an active area of research.

Novel Synthetic Strategies and Methodological Advancements

Recent progress in organic synthesis has led to the development of more efficient and selective methods for the preparation of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses

Modern transition-metal catalysis offers a plethora of options for the synthesis of diarylmethanes. Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are at the forefront. Catalytic systems involving nickel and other transition metals are also being explored to improve efficiency and reduce costs. For instance, the synthesis of diarylketones, the precursors to diphenylmethanes, can be achieved through transition-metal-catalyzed carbonylation reactions.

A notable advancement is the development of catalysts that can mediate the direct C-H activation and arylation of aromatic compounds. While not yet specifically reported for this compound, this approach holds promise for more atom-economical syntheses in the future.

Electrochemical Fluorination Techniques for Diphenylmethane Derivatives

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. The electrochemical reduction of 4,4'-bis(trifluoromethyl)benzophenone to the corresponding diphenylmethane is a feasible approach. nih.govyoutube.comresearchgate.net This method avoids the use of stoichiometric reducing agents and can often be performed under mild conditions. The reduction typically proceeds in two one-electron steps, first to a radical anion and then to a dianion, which is subsequently protonated to yield the final product. nih.gov

Furthermore, electrochemical methods are being investigated for direct fluorination and trifluoromethylation reactions. While the direct electrochemical trifluoromethylation of diphenylmethane to yield the 4,4'-disubstituted product has not been extensively documented, the ongoing development in this field suggests it may become a viable synthetic route in the future.

Green Chemistry Principles in Compound Synthesis

The traditional synthesis of diphenylmethane and its derivatives often relies on strong Lewis acid catalysts like aluminum chloride (AlCl₃), which can generate significant amounts of corrosive and hazardous waste. youtube.comresearchgate.net In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, research has focused on developing more environmentally benign catalytic systems. researchgate.netnih.gov

Modern approaches to the synthesis of diphenylmethane analogues, which can be extrapolated to this compound, employ solid acid catalysts. These catalysts, such as zeolites and clays (B1170129) like montmorillonite (B579905) K-10, offer several advantages over their homogeneous counterparts. researchgate.netresearchgate.net They are often non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste and simplifying purification processes. researchgate.net For instance, the condensation of anilines with formaldehyde to produce diaminodiphenylmethanes has been successfully achieved using natural kaolinites in an aqueous medium, highlighting a greener route. researchgate.net

Furthermore, the use of solvent-free conditions or more environmentally friendly solvents like water or ionic liquids represents another key aspect of green synthetic strategies. google.comalliedacademies.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. alliedacademies.org While specific literature detailing a complete green synthesis of this compound is not abundant, the principles demonstrated in the synthesis of analogous compounds provide a clear roadmap for its environmentally conscious production.

Table 1: Comparison of Catalysts in Friedel-Crafts Type Reactions

| Catalyst Type | Advantages | Disadvantages | Green Chemistry Relevance |

| Traditional Lewis Acids (e.g., AlCl₃) | High reactivity and effectiveness. | Stoichiometric amounts often required, corrosive, generates hazardous waste, moisture sensitive. | Low |

| Solid Acid Catalysts (e.g., Zeolites, Clays) | Reusable, easily separated, often non-corrosive, can be used in solvent-free conditions. researchgate.netresearchgate.net | May have lower activity than traditional Lewis acids, potential for pore diffusion limitations. | High |

| Ionic Liquids | Can act as both solvent and catalyst, low vapor pressure, potential for recyclability. google.com | Can be expensive, potential toxicity and biodegradability concerns. | Medium to High |

| Heteropoly Acids | High acidity, can be used in catalytic amounts, potential for reuse. researchgate.net | Can be sensitive to certain reaction conditions. | High |

Derivatization of this compound for Advanced Materials

The robust and fluorinated scaffold of this compound makes it an attractive starting point for the synthesis of monomers destined for high-performance polymers, particularly polyimides. Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and more. nih.govcore.ac.uk

Introduction of Reactive Functional Groups for Polymerization

To be incorporated into a polymer backbone, the this compound molecule must first be functionalized with reactive groups that can participate in polymerization reactions. The most common approach involves the introduction of amino groups to form a diamine monomer. This is typically achieved through a nitration reaction, followed by a reduction step.

The nitration of diphenylmethane itself can yield a mixture of isomers. nih.gov However, the presence of the two strongly electron-withdrawing trifluoromethyl groups at the 4 and 4' positions directs the electrophilic substitution, primarily nitration, to the ortho positions relative to the methylene bridge. Subsequent reduction of the dinitro compound, for example through catalytic hydrogenation, would yield the corresponding diamine, 3,3'-dinitro-4,4'-bis(trifluoromethyl)diphenylmethane, which upon reduction gives 3,3'-diamino-4,4'-bis(trifluoromethyl)diphenylmethane. This resulting diamine can then serve as a monomer for polyimide synthesis. researchgate.netresearchgate.net

Synthesis of Monomers Based on the this compound Scaffold

Once the diamine derivative of this compound is synthesized, it can be reacted with a dianhydride to form a poly(amic acid), which is then cyclized to the final polyimide. A variety of aromatic dianhydrides can be employed to tailor the properties of the resulting polymer. researchgate.netnih.gov

For example, the reaction of a diamine with a dianhydride such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) yields the corresponding poly(amic acid). nih.gov Subsequent thermal or chemical imidization leads to the formation of the polyimide. The incorporation of the this compound unit is expected to enhance properties such as solubility, flame retardancy, and optical transparency in the final polymer. researchgate.netresearchgate.net

Another potential route to monomers involves the functionalization of the diphenylmethane core to create a dianhydride. This could be achieved through Friedel-Crafts acylation to introduce acetyl groups, followed by oxidation to carboxylic acids and subsequent dehydration to the dianhydride. youtube.comsigmaaldrich.com

Table 2: Examples of Monomers for High-Performance Polymers

| Monomer Type | General Structure | Potential Polymer Application |

| Diamine | H₂N-Ar-CH₂-Ar-NH₂ | Polyimides, Polyamides |

| Dianhydride | O(CO)₂-Ar-CH₂-Ar-(CO)₂O | Polyimides |

| Bismaleimide | Maleimide-Ar-CH₂-Ar-Maleimide | Bismaleimide Resins |

Ar represents an aromatic ring system, in this context, the 4,4'-bis(trifluoromethyl)phenyl moiety.

Regioselective Functionalization and Structural Modification

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is crucial for fine-tuning the properties of the resulting materials. The directing effects of the existing substituents play a pivotal role in determining the outcome of electrophilic aromatic substitution reactions.

The two trifluoromethyl (-CF₃) groups are strong deactivating and meta-directing groups. Therefore, in an electrophilic substitution reaction such as nitration or halogenation, the incoming electrophile would be directed to the positions meta to the -CF₃ groups, which are the 3, 5, 3', and 5' positions of the diphenylmethane core. This regioselectivity allows for the controlled synthesis of specific isomers. For instance, nitration is expected to predominantly yield the 3,3'-dinitro derivative, which can then be converted to the 3,3'-diamino monomer as discussed earlier.

Further structural modifications can be envisioned through reactions targeting the methylene bridge. For example, oxidation of the methylene group could lead to the corresponding benzophenone derivative, 4,4'-bis(trifluoromethyl)benzophenone, which itself is a valuable building block for other polymers.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure and connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing organic compounds. researchgate.net In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals provide information about the different types of protons and their neighboring atoms. rsc.org For 4,4'-Bis(trifluoromethyl)diphenylmethane, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methylene (B1212753) bridge protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region of the spectrum, while the methylene protons would present as a singlet, as they have no adjacent protons to couple with.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. researchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum for this compound would show separate signals for the methylene carbon, the trifluoromethyl carbons, and the different carbons of the phenyl rings. The chemical shifts of these carbons are influenced by their electronic environment. For instance, the carbon atoms attached to the electron-withdrawing trifluoromethyl groups would be shifted downfield. While ¹³C NMR is generally less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it provides simpler spectra with less signal overlap. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.2-7.6 | Multiplet | Aromatic protons |

| ¹H | ~4.0 | Singlet | Methylene (CH₂) protons |

| ¹³C | ~140 | Singlet | Quaternary aromatic carbons attached to CH₂ |

| ¹³C | ~129 | Singlet | Aromatic CH carbons |

| ¹³C | ~125 (quartet due to ¹JCF) | Quartet | Quaternary aromatic carbons attached to CF₃ |

| ¹³C | ~124 (quartet due to ¹JCF) | Quartet | Trifluoromethyl (CF₃) carbons |

| ¹³C | ~41 | Singlet | Methylene (CH₂) carbon |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicity of the CF₃ carbon signal in the ¹³C NMR spectrum is due to coupling with the fluorine atoms.

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons, helping to assign their specific positions within the phenyl rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These are heteronuclear 2D experiments that correlate protons with directly attached carbons (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu An HSQC or HMQC spectrum of this compound would show a cross-peak connecting the methylene proton signal with the methylene carbon signal, and cross-peaks for each aromatic proton with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. wikipedia.orgsdsu.edu HMBC is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations between the methylene protons and the quaternary carbons of the phenyl rings, as well as the adjacent aromatic carbons. It would also show correlations between the aromatic protons and other carbons within the same ring and potentially to the carbon of the methylene bridge.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

An IR spectrum is obtained by measuring the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. nih.gov Different functional groups absorb at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification. uomustansiriyah.edu.iqlibretexts.org

For this compound, the IR spectrum would exhibit several key absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. copbela.org

C-F Stretching: The C-F bonds of the trifluoromethyl groups are expected to produce very strong and characteristic absorption bands in the region of 1350-1100 cm⁻¹.

CH₂ Bending: The scissoring vibration of the methylene group typically appears around 1465 cm⁻¹. uomustansiriyah.edu.iq

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. youtube.com While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. spectroscopyonline.com Therefore, symmetrical non-polar bonds often show strong Raman signals. For this compound, the symmetric stretching of the aromatic rings would likely be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretching | 3000-2850 | IR, Raman |

| Aromatic C=C | Stretching | 1600-1450 | IR, Raman |

| Methylene (CH₂) | Scissoring (Bending) | ~1465 | IR |

| Trifluoromethyl (C-F) | Stretching | 1350-1100 | IR (Strong) |

Infrared spectroscopy can also be employed to study the conformational isomers of a molecule. Different spatial arrangements of atoms (conformers) can give rise to distinct vibrational frequencies. americanpharmaceuticalreview.com By analyzing the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule, it may be possible to identify the presence of different conformers of this compound in various physical states (e.g., solid, liquid, or in solution). americanpharmaceuticalreview.com Temperature-dependent IR studies can also provide insights into the relative stabilities of these conformers. uniroma1.it

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, its molecular formula is C₁₅H₁₀F₆, which corresponds to a formula weight of 304.23 g/mol . chemicalbook.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation pattern observed under ionization, typically using Electron Ionization (EI), provides further structural confirmation. The molecule is expected to break at its weakest points. Key fragmentation pathways would likely include:

Cleavage of the bond between the phenyl ring and the trifluoromethyl group (-CF₃).

Fission at the central methylene (-CH₂-) bridge, leading to the formation of a (trifluoromethyl)benzyl cation.

Sequential loss of fluorine atoms from the trifluoromethyl groups.

A summary of the compound's properties and expected primary fragments is presented below.

| Property | Value |

| Molecular Formula | C₁₅H₁₀F₆ |

| Molecular Weight | 304.23 g/mol chemicalbook.com |

| Expected Ion Fragments | Description |

| [M-CF₃]⁺ | Loss of a trifluoromethyl group |

| [C₈H₆F₃]⁺ | Cleavage at the methylene bridge |

| [M-F]⁺ | Loss of a single fluorine atom |

This interactive table summarizes key molecular data and predicted mass spectrometry fragments for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis yields a precise electron density map from which the atomic positions can be calculated. nih.gov

For this compound, a single-crystal X-ray diffraction study would provide invaluable data on its solid-state conformation. While specific crystallographic data for this exact molecule is not detailed in the searched literature, studies on related trifluoromethyl-containing organic molecules are common, demonstrating the technique's applicability. mdpi.comresearchgate.netresearchgate.net The analysis would unequivocally determine critical structural parameters that govern how the molecule packs in a crystal lattice.

The types of data obtained from an X-ray crystallographic analysis are outlined in the table below.

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. nih.gov |

| Space Group | The crystal's symmetry elements. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-H, C-F). mdpi.com |

| Bond Angles | The angles formed between three connected atoms (e.g., F-C-F, C-C-C). mdpi.com |

| Torsional Angles | The dihedral angles that define the molecule's overall 3D shape and conformation. |

| Intermolecular Interactions | Details on non-covalent interactions like van der Waals forces or hydrogen bonding in the crystal packing. |

This interactive table outlines the key structural parameters that would be determined through an X-ray crystallography study of this compound.

Advanced Morphological and Surface Characterization

While mass spectrometry and X-ray crystallography reveal molecular-level details, advanced microscopy techniques are used to study the larger-scale morphology and surface properties of materials that incorporate this compound, such as polymers or thin films.

SEM and TEM are powerful tools for visualizing the structure of materials at the micro- and nanoscale. nih.gov These techniques are particularly crucial for understanding the morphology of polymers and composites where this compound may be used as a monomer or additive.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. It is used to analyze surface topography, the structure of fractured surfaces, and the size and distribution of different phases or domains in a composite material.

Transmission Electron Microscopy (TEM) directs an electron beam through an ultra-thin slice of a sample to create an image. TEM reveals internal structure, making it ideal for visualizing the arrangement of polymer chains, identifying crystalline and amorphous regions within a material, and characterizing the morphology of block copolymers or nanoparticles. researchgate.netfraunhofer.de The study of synthetic polymers by TEM often requires low-dose techniques to prevent damage to the beam-sensitive organic structures. nih.govfraunhofer.de

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface with nanoscale precision. parksystems.com An AFM operates by scanning a sharp tip attached to a cantilever across a surface. parksystems.com It is exceptionally suited for characterizing thin films and surfaces of materials containing this compound.

AFM can measure a variety of surface properties:

Topography: It generates detailed 3D maps of the surface, quantifying features such as roughness, grain size, and film thickness. researchgate.net

Adhesion and Mechanical Properties: By measuring the forces between the tip and the sample, AFM can map variations in adhesion, stiffness, and friction across a surface. parksystems.comnih.gov

Chemical Sensitivity: The technique is sensitive enough to distinguish between different chemical functionalities on a surface. For instance, research has shown that AFM can clearly discern changes in surface forces when methyl (-CH₃) groups are replaced with trifluoromethyl (-CF₃) groups, highlighting its utility in studying surfaces functionalized with the title compound. aps.org

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Intermolecular Interactions and Material Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For 4,4'-Bis(trifluoromethyl)diphenylmethane, MD simulations provide crucial insights into how individual molecules interact to form bulk materials, which is particularly relevant when it is used as a monomer in polymer synthesis. nih.govresearchgate.netnih.gov

Simulations of systems containing this molecule, often within a polymer matrix, can elucidate the nature of intermolecular forces. The trifluoromethyl groups are of particular interest due to their ability to participate in non-covalent interactions, such as dipole-dipole forces and weak hydrogen bonds (C-H···F). These interactions govern the packing of molecular chains, the fractional free volume (FFV), and ultimately, the material's bulk properties like density, glass transition temperature, and mechanical strength. nih.govresearchgate.net Reactive molecular dynamics (ReaxFF) can also be employed to model the degradation mechanisms of materials containing this compound under specific environmental stresses, such as exposure to atomic oxygen in low Earth orbit. nih.govresearchgate.net

Applications in Advanced Materials Science and Engineering

High-Performance Polymers Derived from 4,4'-Bis(trifluoromethyl)diphenylmethane Scaffolds

Monomers derived from the this compound structure, such as the corresponding diamines or diols, are polymerized with various co-monomers to produce high-performance polymers. These materials are sought after for applications demanding superior thermal stability, chemical resistance, and specific electrical properties.

Polyimides (PIs) are renowned for their exceptional thermal and mechanical properties. The introduction of trifluoromethyl groups, often through fluorinated diamines or dianhydrides structurally related to this compound, significantly enhances their performance profile.

Low Dielectric Constant: The primary driver for incorporating -CF3 groups is to lower the dielectric constant (Dk) of the resulting polyimide. researchgate.net This effect stems from two main factors: the low electronic polarizability of the carbon-fluorine (C-F) bond and the increase in fractional free volume. nasa.govrsc.org The bulky -CF3 groups sterically hinder the efficient packing of polymer chains, creating voids and reducing the number of polarizable groups per unit volume. nasa.govresearchgate.net This disruption also minimizes intermolecular charge-transfer complex (CTC) formation, which is a major contributor to the dielectric constant in conventional aromatic polyimides. researchgate.net Research has demonstrated that the dielectric constant of polyimide fibers can be substantially reduced, for example from 3.0 to 2.48 at 10 GHz, by incorporating 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB), a structurally analogous diamine. researchgate.net

Thermal Stability: Fluorinated polyimides consistently exhibit high thermal stability. Polymers derived from diamines containing two trifluoromethyl groups show high glass transition temperatures (Tg), often exceeding 300°C, and decomposition temperatures (5% weight loss) well above 500°C in both nitrogen and air atmospheres. researchgate.netresearchgate.net For instance, a series of polyimides prepared from a twisted benzidine (B372746) monomer with two -CF3 groups recorded Tg values between 345–366°C and 5% weight loss temperatures ranging from 523 to 605°C. researchgate.net

Hydrophobicity: The fluorine atoms in the -CF3 groups impart significant hydrophobic character to the polymer surface. rsc.org This results in low moisture absorption, a critical property for microelectronic applications where absorbed water can drastically increase the dielectric constant and cause reliability issues. Polyimides synthesized from fluorinated diamines have been shown to have water absorption rates as low as 0.2–0.7%. bohrium.com

Table 1: Properties of Polyimides Derived from Trifluoromethyl-Containing Monomers

This table presents data for polyimides synthesized from various dianhydrides and diamines containing trifluoromethyl (-CF3) groups, which are structurally analogous to derivatives of this compound.

| Dianhydride | Diamine | Tg (°C) | Td5 (°C, N₂) | Dielectric Constant (1 MHz) | Water Absorption (%) | Tensile Strength (MPa) | Reference |

|---|---|---|---|---|---|---|---|

| 6FDA | ATFT | - | 532 | 2.72 | 0.3 | 112 | bohrium.com |

| BTDA | ATFT | - | 525 | 3.30 | 0.7 | 101 | bohrium.com |

| 6FDA | TFMDA | 280 | >500 | - | - | - | researchgate.net |

| BPDA | TFMB | 372 | 558 | 2.48 (at 10 GHz) | - | 1400 | researchgate.net |

| ODPA | Twisted Benzidine | 345 | 591 | - | - | 145 | researchgate.net |

| 6FDA | Twisted Benzidine | 366 | 535 | - | - | 92 | researchgate.net |

The benefits of trifluoromethyl groups extend to other polymer families, such as poly(aryl ether)s, including poly(aryl ether ketone)s (PAEKs). When bisphenols containing -CF3 groups are used in nucleophilic substitution polycondensation reactions, the resulting polymers exhibit enhanced solubility, high thermal stability, and desirable dielectric properties.

A series of fluorinated poly(aryl ether)s (FPAEs) prepared from 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl showed low dielectric constants ranging from 2.07 to 2.80 and low dielectric loss at high frequency (11 GHz). rsc.org These polymers also demonstrated excellent thermal stability with 5% weight loss temperatures between 514–555°C and high hydrophobicity. rsc.org Similarly, novel poly(aryl ether ketone)s containing trifluoromethyl groups have been synthesized, exhibiting low dielectric constants (2.839 at 10 GHz) and good thermal properties, making them suitable for high-frequency applications. nih.gov

The this compound scaffold and its analogs are prime examples of how molecular structure can be tailored to achieve specific material properties. The strategic incorporation of -CF3 groups is a powerful tool for polymer design. mdpi.com

Researchers can optimize the trade-offs between various properties by controlling the number and position of the fluorine-containing groups. For example, increasing the fluorine content generally leads to a lower dielectric constant and higher hydrophobicity. nasa.govrsc.org However, it can also affect other properties like thermal stability and mechanical strength. The introduction of bulky -CF3 groups disrupts the regular, tight packing of polymer chains, which enhances solubility and lowers the dielectric constant but can sometimes slightly reduce the glass transition temperature or thermal decomposition temperature compared to their non-fluorinated counterparts. bohrium.com The asymmetric placement of -CF3 groups can further enhance solubility without significantly compromising the thermal properties. researchgate.net This ability to fine-tune the molecular architecture allows for the development of polymers optimized for specific, demanding applications. researchgate.net

Optoelectronic Materials Development

The unique optical and electrical properties of polymers derived from this compound scaffolds make them highly suitable for use in optoelectronics, particularly in applications requiring low signal loss and high transparency.

In microelectronics and high-frequency communication (such as 5G technology), materials with a low dielectric constant and low dissipation factor are essential for minimizing signal delay, crosstalk, and transmission loss. rsc.orgrsc.org Polyimides and poly(aryl ether)s containing the bis(trifluoromethyl)phenyl moiety are leading candidates for these applications. rsc.orgrsc.org

The incorporation of -CF3 groups is a key strategy to reduce the dielectric constant to values below 3.0, a critical requirement for next-generation integrated circuits and packaging materials. researchgate.netrsc.org The resulting increase in free volume and the reduction in electronic polarizability directly contribute to improved signal integrity at high frequencies. nasa.govrsc.org Studies have shown that polyimides with bis(trifluoromethyl) pendant groups exhibit significantly reduced dielectric constants and dissipation factors, making them ideal for use as interlayer dielectrics in advanced packaging technologies like fan-out wafer-level packaging (FOWLP). rsc.orgrsc.org

Table 2: Dielectric Properties of Various Trifluoromethylated Polymers

| Polymer Type | Monomer Component(s) | Dielectric Constant (Dk) | Frequency | Reference |

|---|---|---|---|---|

| Polyimide | BPDA / p-PDA / TFMB | 2.48 | 10 GHz | researchgate.net |

| Polyimide | HFBODA-based | 2.38 | 1 MHz | rsc.orgrsc.org |

| Poly(aryl ether) | TFBP-based | 2.07 - 2.80 | 11 GHz | rsc.org |

| Poly(aryl ether ketone) | PPPBP-mCF + DFB | 2.839 | 10 GHz | nih.gov |

| Polyimide | 6FDA / ATFT | 2.72 | 1 Hz | bohrium.com |

For applications in flexible displays, organic light-emitting diodes (OLEDs), and flexible electronics, there is a high demand for substrates that are both transparent and mechanically robust. Aromatic polyimides are often highly colored (yellow to brown) due to the formation of intermolecular and intramolecular charge-transfer complexes. The electron-withdrawing -CF3 groups effectively disrupt this CTC formation by reducing the electron-donating ability of the diamine moieties. mdpi.comacs.org

This leads to polyimides that are significantly less colored and exhibit high optical transparency in the visible light spectrum. researchgate.netresearchgate.netbohrium.com It is common for these fluorinated polyimide films to achieve transparencies greater than 85-90% in the visible range, with a cutoff wavelength well below 400 nm, rendering them essentially colorless. researchgate.netresearchgate.netmdpi.com These polymers can be solution-cast into flexible, tough films, making them excellent candidates for use as transparent and flexible substrates or as gate insulator layers in flexible organic field-effect transistors (OFETs). researchgate.netresearchgate.netacs.org

Applications in OLED Displays and Photonics

Fluorinated polymers derived from monomers like this compound are increasingly utilized in optical and microelectronic applications, particularly for Organic Light Emitting Diode (OLED) displays and photonic devices. researchgate.netmdpi.com Polyimides, a class of polymers often synthesized using diamine monomers, are valued in these fields for their exceptional thermal stability, mechanical robustness, and excellent insulating properties. researchgate.netresearchgate.net

The introduction of trifluoromethyl (-CF3) groups into the polyimide structure is a key strategy for enhancing optical properties. These groups disrupt the formation of intermolecular charge-transfer complexes, which are responsible for color in traditional polyimides, resulting in polymers with high optical transparency and low color intensity. nih.govscielo.br Research on fluorinated polyimides derived from diamines containing -CF3 groups, such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), demonstrates their low optical loss, making them highly suitable for optoelectronic components like optical waveguides. titech.ac.jp Studies have shown that polyimides containing 31.3% fluorine by weight can achieve an optical loss as low as 0.3 dB/cm at the telecommunication wavelength of 1.3 µm. titech.ac.jp

In the context of flexible OLED displays, photosensitive polyimides (PSPIs) are used as passivation layers and interlayer dielectrics. researchgate.netnih.gov The incorporation of -CF3 groups into the polymer backbone, as demonstrated in copolymers containing 2,2'-bis(trifluoromethyl)-4,4'-bis[4-(4-amino-3-methyl)benzamide]biphenyl, enhances optical transparency at the wavelengths used for photolithography (e.g., 365 nm and 436 nm). nih.govmdpi.com This results in materials with improved processability for creating the micro-patterns required in high-resolution displays, while also offering high thermal stability (glass transition temperatures over 350°C) and dimensional stability. nih.govnih.gov The diphenylmethane (B89790) unit within the polymer structure can provide a degree of flexibility, which is crucial for the fabrication of foldable and rollable electronic devices.

| Property | Benefit in OLEDs & Photonics | Supporting Evidence |

| High Optical Transparency | Allows light to pass through with minimal loss, crucial for display efficiency and waveguide performance. | Fluorinated polyimides show transmittance >74% at 450 nm and low optical loss (0.3 dB/cm). titech.ac.jpnih.gov |

| Low Dielectric Constant | Reduces signal delay and cross-talk in high-frequency electronic components. | Fluorine-containing polymers are known for low dielectric constants. titech.ac.jp |

| High Thermal Stability | Withstands high temperatures during manufacturing (e.g., curing) and operation without degradation. | Fluorinated polyimides exhibit 5% weight loss temperatures above 510°C and glass transition temperatures over 350°C. nih.govresearchgate.net |

| Good Solubility | Enables solution-based processing and casting into thin, flexible films for displays. | The presence of -CF3 groups increases the solubility of polyimides in organic solvents. researchgate.net |

Specialty Coatings and Adhesives

The inherent properties of polymers derived from this compound make them excellent candidates for specialty coatings and adhesives that are required to perform in harsh environments. The strong carbon-fluorine bond is central to the high performance of fluoropolymer coatings. keystonekoating.com

Development of Protective Coatings with Enhanced Chemical and UV Resistance

Fluoropolymer coatings are renowned for their exceptional durability and resistance to environmental factors, including chemicals, moisture, and ultraviolet (UV) radiation. keystonekoating.cominterpon.com These characteristics are directly attributable to the high bond energy of the C-F bond, which is stronger than the energy from UV photons, making the polymer structure highly resistant to UV degradation. aicoatings.com.au

Coatings formulated with fluoropolymers provide a robust barrier against a wide range of corrosive substances, including acids, bases, and organic solvents. coatingsystems.com This makes them ideal for protecting industrial equipment in chemical processing, oil and gas, and manufacturing sectors. coatingsystems.com Furthermore, these coatings are hydrophobic, repelling water and reducing the risk of corrosion and other moisture-related damage. keystonekoating.com

The UV stability of fluoropolymer coatings ensures excellent color and gloss retention, even with prolonged exposure to sunlight, a significant advantage over many traditional paint systems. keystonekoating.comaicoatings.com.au This makes them a prime choice for exterior architectural applications and in the marine and renewable energy sectors, where both corrosion protection and weathering resistance are critical. aicoatings.com.au

Table: Performance Characteristics of Fluoropolymer-Based Protective Coatings

| Characteristic | Performance Detail | Source |

|---|---|---|

| Chemical Resistance | Resistant to a wide range of acids, bases, and corrosive substances. | keystonekoating.com |

| UV Resistance | Superior resistance to degradation from UV radiation, ensuring long-term color and gloss retention. | keystonekoating.cominterpon.com |

| Moisture Resistance | Hydrophobic surface repels water, preventing corrosion. | keystonekoating.com |

| Thermal Stability | Maintains structural integrity and protective properties at extreme temperatures. | |

Adhesion Promotion in Advanced Composites

While fluoropolymers are well-known for their non-stick, low-adhesion surfaces, functionalized polymers derived from monomers like this compound can be engineered to act as adhesion promoters or interfacial layers. coatingsystems.compatsnap.com These can be applied as primers or surface treatments to substrates before the application of an adhesive or coating. patsnap.comdesignetics.com

In advanced composites, a fluorinated polymer interlayer can provide a chemically resistant and thermally stable interface. The mechanism of adhesion can involve creating a "chemical bridge" with covalent bonds across the interface or utilizing noncovalent interactions, such as π-π stacking between aromatic rings in the polymer and the substrate. patsnap.comresearchgate.net By carefully selecting the functional groups on the polymer, it is possible to optimize bonding to specific substrates, enhancing the durability and reliability of composite structures, particularly in demanding environments where chemical and thermal stability are required. patsnap.com

Gas Separation Membranes and Filtration Technologies

Polymers derived from this compound are highly promising materials for the fabrication of membranes used in gas separation and filtration technologies. mdpi.com Aromatic polyimides are among the leading classes of polymers for these applications due to their excellent thermal and chemical stability, good mechanical properties, and processability. researchgate.netmdpi.com

The performance of a gas separation membrane is defined by its permeability (the rate at which a gas passes through) and its selectivity (the ability to separate one gas from another). mdpi.com A long-standing challenge in membrane science is the trade-off between these two properties. uva.es The incorporation of trifluoromethyl (-CF3) groups into the polymer backbone is a proven strategy to overcome this limitation. The bulky, rigid -CF3 groups hinder efficient polymer chain packing, which increases the fractional free volume (FFV) within the material. researchgate.net This increased free volume facilitates the diffusion of gas molecules, leading to higher gas permeability. researchgate.netuva.es

Simultaneously, the unique chemical nature of the fluorinated surface influences the sorption of different gas molecules, which contributes to selectivity. mdpi.com For example, fluorinated polyimide membranes often show enhanced permeability and selectivity for important gas pairs such as H₂/CH₄ and CO₂/CH₄. mdpi.com Research has shown that modifying a standard polyimide membrane (Matrimid®) with fluorine-containing diamines leads to simultaneous increases in both gas permeability and selectivity. mdpi.com Polymers designed with high free volume and rigidity are essential for pushing the performance of membranes beyond the current trade-off limits. uva.es

Due to their superior chemical and thermal stability, these fluoropolymer membranes are robust enough for industrial processes, including natural gas purification and membrane distillation. mdpi.commdpi.com

Table: Representative Gas Separation Performance of Diamine-Modified Polyimide Membranes

| Gas | Kinetic Diameter (Å) | Permeability of Pristine Matrimid® (Barrer) | Permeability of Fluorinated-Diamine Modified Matrimid® (Barrer) |

|---|---|---|---|

| H₂ | 2.89 | 22.1 | 24.0 |

| CO₂ | 3.30 | 9.0 | 9.5 |

| O₂ | 3.46 | 2.5 | 2.5 |

| N₂ | 3.64 | 0.61 | 0.58 |

| CH₄ | 3.80 | 0.32 | 0.28 |

Data adapted from a study on Matrimid® modification, illustrating the effect of fluorination on gas transport properties. mdpi.com 1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg).

Chemical Reactivity and Mechanistic Investigations

Reactions of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally characterized by its high stability. However, under specific conditions, it can participate in nucleophilic and radical reactions.

The cleavage of a carbon-fluorine (C-F) bond within a trifluoromethyl group is an energetically demanding process due to the high bond dissociation energy. ccspublishing.org.cn However, reactions involving the transformation of an aromatic CF₃ group via nucleophilic attack have been documented. This typically proceeds through a pathway where the aromatic ring is activated by strong electron-withdrawing groups, facilitating the elimination of a fluoride (B91410) anion to generate a difluorocarbene or a difluorobenzylic intermediate. ccspublishing.org.cn For instance, the reduction of an aryl trifluoromethyl group can lead to a radical anion, which then expels a fluoride ion to form a difluorobenzylic radical. ccspublishing.org.cn This type of transformation is more feasible when the aromatic ring possesses additional strong electron-withdrawing substituents. ccspublishing.org.cn

While specific studies on 4,4'-Bis(trifluoromethyl)diphenylmethane are not prevalent, the general mechanism suggests that a potent enough nucleophile or reducing agent could initiate a reaction at the CF₃ group, leading to defluorination products. The presence of two CF₃ groups would likely require harsh reaction conditions.

The generation of trifluoromethyl radicals (•CF₃) from various precursors is a cornerstone of modern organofluorine chemistry, allowing for the introduction of CF₃ groups into organic molecules. bohrium.comrsc.org Conversely, trifluoromethylarenes can undergo reactions involving radical intermediates. The cleavage of a C-F bond can be initiated by single-electron transfer to the aromatic ring, particularly in electron-poor systems. ccspublishing.org.cn This generates a radical anion that can fragment, eliminating a fluoride ion and forming a difluoroalkyl radical. ccspublishing.org.cn

The high strength of the C-F bond makes homolytic cleavage difficult. ccspublishing.org.cn However, the strategies for producing and utilizing trifluoromethyl radicals in carbon-carbon bond formation have been extensively studied for decades. bohrium.com These radical processes often require specific initiators like photochemical or reductive systems to generate the reactive species. ccspublishing.org.cnbohrium.com

Reactions at the Methylene (B1212753) Bridge

The methylene group (–CH₂–) in diphenylmethane (B89790) derivatives exhibits notable reactivity, primarily due to the stability of the intermediates formed upon reaction at this site.

The C-H bonds of the methylene bridge are the weakest C-H bonds in the molecule. For the parent compound, diphenylmethane, the benzylic C-H bond dissociation energy (BDE) is approximately 82 kcal/mol. wikipedia.orgyoutube.com This is significantly lower than typical aliphatic or even other benzylic C-H bonds, such as in toluene (B28343) (89.7 kcal/mol). wikipedia.org This lower BDE facilitates hydrogen atom abstraction, making the methylene bridge a prime site for radical reactions. The presence of two phenyl rings stabilizes the resulting benzhydryl radical. nih.gov

The methylene protons are also mildly acidic, with a pKa of 32.2 for diphenylmethane, allowing for deprotonation by strong bases like sodium amide to form a resonance-stabilized carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile and can be readily alkylated. wikipedia.org The strong electron-withdrawing trifluoromethyl groups in the para positions of this compound are expected to further increase the acidity of the methylene protons compared to unsubstituted diphenylmethane, thereby facilitating carbanion formation.

Oxidation of the methylene bridge to a carbonyl group is another characteristic reaction. Treatment of diphenylmethane with oxidizing agents like potassium dichromate and sulfuric acid yields benzophenone (B1666685). youtube.comyoutube.com It is anticipated that this compound would undergo a similar transformation to yield 4,4'-bis(trifluoromethyl)benzophenone.

| Compound | Bond | BDE (kcal/mol) | Reference |

|---|---|---|---|

| Propane | (CH₃)₂CH–H | 98.6 | wikipedia.org |

| Toluene | C₆H₅CH₂–H | 89.7 | wikipedia.org |

| Diphenylmethane | (C₆H₅)₂CH–H | 82 | wikipedia.orgyoutube.com |

Electrophilic and Nucleophilic Reactions of the Aromatic Rings

The reactivity of the phenyl rings is profoundly influenced by the trifluoromethyl substituents.

Electrophilic Aromatic Substitution (SₑAr): The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. lkouniv.ac.inyoutube.com This effect reduces the electron density of the aromatic ring, making it significantly less reactive towards electrophiles than benzene (B151609). libretexts.org When substitution does occur, it is directed to the meta position relative to the CF₃ group. lkouniv.ac.inyoutube.com This is because the carbocation intermediates for ortho and para attack are destabilized by placing the positive charge adjacent to the electron-withdrawing CF₃ group. lkouniv.ac.in Therefore, electrophilic substitution on this compound, such as nitration or halogenation, would be sluggish and would be expected to occur at the positions meta to the CF₃ groups (i.e., positions 2, 2', 6, and 6').

| Substituent | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|

| -CH₃ (Alkyl) | Activating | Ortho, Para | libretexts.org |

| -OH (Hydroxyl) | Activating | Ortho, Para | libretexts.org |

| -CF₃ (Trifluoromethyl) | Deactivating | Meta | lkouniv.ac.inyoutube.com |

| -NO₂ (Nitro) | Deactivating | Meta | wikipedia.org |

Nucleophilic Aromatic Substitution (SₙAr): Conversely, the electron-withdrawing nature of the trifluoromethyl groups activates the aromatic rings towards nucleophilic attack. wikipedia.org For an SₙAr reaction to occur, a good leaving group, such as a halide, must also be present on the ring. The CF₃ groups in the para position would strongly stabilize the negative charge of the Meisenheimer complex intermediate formed during the substitution, thereby facilitating the reaction. wikipedia.org While this compound itself does not have a leaving group, derivatives containing, for example, a halogen atom on the aromatic rings would be highly susceptible to nucleophilic aromatic substitution.

Reaction Kinetics and Thermodynamic Studies

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not widely available in the public literature. However, mechanistic investigations of related processes provide insight.

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the reaction mechanisms, transition states, and energetics of complex organic reactions. ruhr-uni-bochum.deescholarship.org For example, DFT calculations have been used to investigate the mechanism of cooperatively catalyzed cross-coupling reactions, elucidating the energies of intermediates and transition states throughout the catalytic cycle. ruhr-uni-bochum.de

The kinetics of free-radical telomerization reactions involving fluorinated compounds have been studied, providing rate constants for the addition of radicals to alkenes. rsc.org Such studies are complex, often involving multiple reaction steps including initiation, propagation, and termination. rsc.org

For this compound, a theoretical study would likely confirm that the rate-determining step in many of its reactions depends heavily on the specific transformation. For electrophilic substitution, the high activation energy for the formation of the arenium ion would result in slow reaction rates. For reactions at the methylene bridge, the kinetics would be influenced by the stability of the resulting radical or carbanionic intermediate, which is enhanced by the two trifluoromethylphenyl groups. Thermodynamic analysis would show that oxidation of the methylene bridge to a ketone is a favorable process.

Emerging Research Directions and Future Outlook

Biomedical and Pharmaceutical Applications (e.g., Enzyme Inhibition, Drug Discovery Scaffolds)

The diphenylmethane (B89790) framework is a common feature in a variety of bioactive compounds, including antihistamines and anticholinergics. wikipedia.org Its derivatives are also being explored for the treatment of neurodegenerative disorders and as tyrosinase inhibitors. depositolegale.itgoogle.com The introduction of trifluoromethyl (CF3) groups into organic molecules is a widely used strategy in drug discovery to enhance properties such as metabolic stability, lipophilicity, and binding affinity. advanceseng.com

Recent studies have highlighted the potential of molecules containing the bis(trifluoromethyl)phenyl moiety as potent enzyme inhibitors. For instance, derivatives of bis(trifluoromethyl)phenyl have been synthesized and shown to act as nonsteroidal inhibitors of human steroid 5α-reductase type-1, an enzyme implicated in androgen-related conditions. acs.org Other research has demonstrated the fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins. nih.gov Furthermore, pyrazole (B372694) derivatives with a 3,5-bis(trifluoromethyl)phenyl substituent have been identified as potent growth inhibitors of drug-resistant bacteria. nih.govmdpi.com

Given these precedents, 4,4'-Bis(trifluoromethyl)diphenylmethane represents a compelling scaffold for the design of new therapeutic agents. Future research could focus on synthesizing and screening a library of its derivatives for various biological activities. A key research direction would be to investigate its potential as an enzyme inhibitor for a range of targets in oncology, infectious diseases, and metabolic disorders.

Table 1: Examples of Bioactive Compounds with Related Structural Motifs

| Compound/Derivative Class | Target/Activity | Reference |

| Bis(trifluoromethyl)phenyl Hydroxycinnamates | Human Steroid 5α-Reductase Type-1 Inhibitors | acs.org |

| Diphenylmethane-based Compounds | Neurodegenerative Disorder Therapeutics | depositolegale.it |

| Diphenylmethane Derivatives | Tyrosinase Inhibitors | google.com |

| Bis(trifluoromethyl)phenyl-based Strobilurins | Fungicidal Activity | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl Pyrazoles | Growth Inhibitors of Drug-Resistant Bacteria | nih.govmdpi.com |

Environmental Fate and Degradation Studies

The high strength of the carbon-fluorine bond suggests that this compound is likely to be a persistent organic compound in the environment. societechimiquedefrance.fr The environmental fate of such fluorinated compounds is a critical area of study to ensure their safe and sustainable use. Aromatic compounds, in general, are known environmental pollutants, and their degradation can occur through various microbial pathways. nih.gov

Future research should be directed towards understanding the biodegradability of this compound. Studies could investigate its susceptibility to degradation by microorganisms found in soil and water. Additionally, research into the photodegradation of this compound is warranted. For example, studies on bisphenol A, which shares the diphenylmethane core, have shown that it can undergo photodegradation in the presence of photosensitizers. Similar investigations could reveal potential abiotic degradation pathways for this compound.

Nanomaterials Integration and Hybrid Systems

The incorporation of fluorinated compounds into nanomaterials is an emerging field with the potential to create materials with unique and enhanced properties. The trifluoromethyl groups in this compound could impart desirable characteristics such as hydrophobicity, thermal stability, and low surface energy to nanomaterials.

Currently, there is a lack of research on the integration of this compound into nanomaterials and hybrid systems. This represents a significant opportunity for future exploration. Research could focus on the synthesis of nanoparticles or nanocomposites containing this compound and the evaluation of their properties for applications in coatings, electronics, and advanced materials. For instance, its integration into polymer matrices could lead to the development of high-performance plastics with enhanced durability and resistance to environmental factors.

Advanced Manufacturing and Processing Techniques

The development of efficient and sustainable methods for the synthesis of complex organic molecules is a key focus of modern chemistry. Traditional methods for the synthesis of diphenylmethane derivatives often involve Friedel-Crafts alkylation, which can have environmental drawbacks. wikipedia.org More eco-friendly methods, such as the condensation of aromatic amines with formaldehyde (B43269) in water, have been developed for related compounds like 4,4'-diaminodiphenylmethanes.

For the introduction of trifluoromethyl groups, advancements in visible-light-induced trifluoromethylation offer a more sustainable approach compared to traditional methods that may use harsh reagents. advanceseng.com Future research in the manufacturing of this compound should focus on the development of catalytic and continuous flow processes. These advanced techniques can lead to higher yields, reduced waste, and improved safety. The use of real-time spectroscopic analysis in a flow reactor, for example, allows for precise control over the reaction and complete consumption of reagents like trifluoromethane. asahilab.co.jp

Table 2: Potential Advanced Synthesis Approaches for this compound

| Synthetic Approach | Potential Advantages | Related Compound/Method |

| Catalytic Friedel-Crafts Alkylation | Higher selectivity, milder conditions | General Diphenylmethane Synthesis |

| Visible-Light-Induced Trifluoromethylation | Sustainable, high functional group tolerance | Introduction of CF3 Groups |

| Continuous Flow Synthesis | Improved safety, higher productivity, reduced waste | Trifluoromethylation with Fluoroform |

| Water-based Condensation | Eco-friendly solvent, simple procedure | Synthesis of 4,4'-Diaminodiphenylmethanes |

Sustainable Chemistry and Circular Economy Considerations

In line with the principles of green chemistry and the circular economy, the entire lifecycle of this compound needs to be considered. noviams.com This begins with the development of sustainable manufacturing processes that prevent waste, maximize atom economy, and use renewable feedstocks where possible. noviams.com

Given the likely persistence of fluorinated compounds, a crucial area of future research will be the end-of-life management of products containing this compound. vtt.firesearchgate.net To move towards a circular economy, research into the recycling and recovery of this compound or its constituent parts from waste streams will be necessary. This could involve developing methods to break it down into less harmful substances or to recover the valuable fluorine content. The design of products containing this compound should also consider their potential for disassembly and recycling. noviams.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.